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Compound of Interest

Compound Name: N-propylbenzenesulfonamide
CAS No.: 23705-37-5
Cat. No.: B2608807

Get Quote

Executive Summary & Compound Profile

N-Propylbenzenesulfonamide is a secondary sulfonamide commonly utilized as a building
block in the synthesis of carbonic anhydrase inhibitors and as a model compound for studying
sulfonamide pharmacophores. Its characterization relies on the distinct electronic influence of
the sulfonyl group (

) on the adjacent propyl chain and the aromatic ring.

¢ |[UPAC Name:N-propylbenzenesulfonamide
e Molecular Formula:

e Molecular Weight: 199.27 g/mol

* Physical State: White crystalline solid

¢ Melting Point: 51-52 °C (Lit.)
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Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via nucleophilic
substitution. High-purity samples are required for unambiguous NMR assignment.

Synthesis Workflow (Application Note)

The standard protocol involves the reaction of benzenesulfonyl chloride with n-propylamine in
the presence of a base (triethylamine or pyridine) to scavenge the liberated HCI.
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Click to download full resolution via product page

Figure 1: Synthetic pathway and purification logic for isolating analytical-grade N-
propylbenzenesulfonamide.

NMR Sample Preparation

¢ Solvent Choice:Chloroform-d (

) is the standard solvent. It provides excellent solubility and prevents the broadening of the
N-H signal often seen in DMSO-

due to hydrogen bonding or exchange.

o Concentration: ~10-15 mg in 0.6 mL solvent is optimal for 1H NMR; ~30-50 mg is
recommended for 13C NMR to resolve the quaternary ipso-carbon.

Spectroscopic Analysis
Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight. The fragmentation
pattern is characteristic of sulfonamides, driven by the stability of the sulfonyl moiety.
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Method: ESI-MS (Positive Mode) or EI-MS (70 eV).
¢ Molecular lon (

): Observed at m/z 199 (EI) or 200 (
in ESI).
+ Key Fragmentation Pathways:
o -Cleavage: Loss of the propyl chain is less common than S-N bond cleavage.

o Sulfonyl Cleavage (Dominant): Cleavage of the S-N bond yields the benzenesulfonyl
cation (

, m/z 141).

o Desulfonylation: Subsequent loss of

(64 Da) from the m/z 141 fragment yields the phenyl cation (

, Mz 77).

Molecular lon
[M]+ m/z 199

Ph-SO2 cation
m/z 141

Loss of
Propyl-NH radical

Phenyl cation Loss of SO2
m/z 77 (64 Da)
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Figure 2: Primary fragmentation pathway observed in Electron Impact (El) mass spectrometry.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the sulfonamide "fingerprint."

Wavenumber (

Functional Group Intensity Assignment
)
i Secondary
N-H Stretch 3250 - 3300 Medium, Sharp )
sulfonamide N-H.
Aromatic C-H
C-H Stretch (Ar) 3060 — 3080 Weak )
stretching.
) Propyl chain
C-H Stretch (Alk) 2870 — 2970 Medium
(methyl/methylene).
Characteristic sulfonyl
Asymmetric 1320 - 1340 Strong stretch.
Characteristic sulfonyl
Symmetric 1150 - 1170 strong stretch.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The propyl chain exhibits a classic splitting

pattern (

), while the aromatic ring shows the diagnostic pattern of a monosubstituted benzene ring
attached to an electron-withdrawing group (deshielding ortho protons).

H NMR Data (500 MHz,
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Assignment

Position
(Hz) Logic

(ppm) Multiplicity Integral

Deshielded

by
Ar-H (Ortho) 7.85-7.88 Doublet (d) 2H 75-8.0
(electron-

withdrawing).

Typical
Ar-H (Para) 7.55-7.60 Triplet (t) 1H 7.4 aromatic
triplet.

Shielded
Ar-H (Meta) 7.48 —7.52 Triplet (t) 2H 7.6 relative to
ortho.

Exchangeabl
) e; shift varies
N-H 4.60 - 5.00 Broad Singlet  1H - i
Wi

conc./temp.

Coupled to

NH and

Quartet/Triple
-CH 2.95 2H 6.0-7.0
t -CH

Coupled to

-CH 1.52 Sextet (m) 2H 7.2 and

] Terminal
-CH 0.88 Triplet (t) 3H 7.4
methyl group.
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Analyst Note: The

-CH

signal at 2.95 ppm may appear as a quartet if coupling to the N-H proton is

resolved, or as a triplet if N-H exchange is rapid (often seen if traces of water/acid

are present).

C NMR Data (125 MHz,

)
Carbon Type Assignment
yp (ppm) g
Attached to Sulfur. Weak
Quaternary (Ipso) 140.0 ) ]
intensity.
Aromatic (Para) 132.5
Aromatic (Meta) 129.1 2 equivalent carbons.
Aromatic (Ortho) 127.1 2 equivalent carbons.
Aliphatic (
) 45.0 . Deshielded by Nitrogen.
Aliphatic (
22.8 Middle methylene.
)
Aliphatic (
11.1 Terminal methyl.
)

Connectivity Logic (COSY/HMBC)
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To confirm the propyl chain connectivity without doubt, 2D NMR logic is applied:
e COSY: Correlates

-CH
(0.88)
-CH
(1.52)
-CH
(2.95).

o HMBC: Correlates

-CH

(2.95) to the Ipso-Carbon (140.0) via the sulfonamide bridge (long range), though this is
often weak.

Methyl (0.88 ppm) | _J~7.4Hz [ Beta-CH2 (1.52 ppm)|__J~7.2Hz _ [ Alpha-CH2 (2.95 ppm) | J (variable) [ NH (~4.8 ppm)
Triplet Sextet Quartet Broad

Click to download full resolution via product page

Figure 3: 1H-1H Coupling network (COSY) establishing the propyl chain connectivity.
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 NMR Shift Prediction & Tables: Hans Reich's Collection, University of Wisconsin-Madison.[2]
13C Chemical Shifts.

o Spectral Database: SDBS (AIST) - General reference for benzenesulfonamide derivatives
spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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